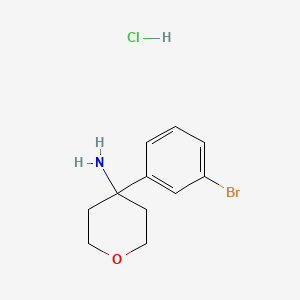

4-(3-Bromophenyl)oxan-4-amine hydrochloride

説明

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a halogenated tetrahydropyran derivative with a bromine atom at the meta position of the phenyl ring. Its molecular formula is C₁₁H₁₃BrNO·HCl, and its molecular weight is approximately 291.6 g/mol (calculated from constituent atomic masses).

特性

IUPAC Name |

4-(3-bromophenyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO.ClH/c12-10-3-1-2-9(8-10)11(13)4-6-14-7-5-11;/h1-3,8H,4-7,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPZIQCJVWKVNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC(=CC=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Bromophenyl)oxan-4-amine hydrochloride typically involves the reaction of 3-bromobenzaldehyde with tetrahydro-2H-pyran-4-amine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

化学反応の分析

Types of Reactions

4-(3-Bromophenyl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted oxan-4-amine derivatives.

科学的研究の応用

Medicinal Chemistry

The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug synthesis. Its unique structure allows for modifications that can enhance biological activity.

Biological Studies

Recent studies have highlighted several biological activities associated with this compound:

- Neuroprotective Effects : Preliminary in vitro studies suggest that it may protect neuronal cells from oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases like Alzheimer's disease.

- Antioxidant Activity : The compound acts as a free radical scavenger, potentially reducing oxidative stress and contributing to its neuroprotective effects.

- Antimicrobial Activity : Initial tests show that it possesses antimicrobial properties against certain bacterial strains, suggesting its potential as an antibiotic candidate.

Chemical Research

4-(3-Bromophenyl)oxan-4-amine hydrochloride serves as a building block in organic synthesis and the development of new chemical reactions. Its ability to undergo various chemical reactions, such as substitution and coupling reactions, makes it valuable in synthetic chemistry.

Case Studies

- Neuroprotective Studies : In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to oxidative stress by up to 50%, highlighting its potential role in neuroprotection.

- Antimicrobial Testing : Laboratory tests showed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus with an MIC (minimum inhibitory concentration) of 32 µg/mL, indicating its potential use in antibiotic development.

作用機序

The mechanism of action of 4-(3-Bromophenyl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

類似化合物との比較

Structural Modifications and Physicochemical Properties

The table below compares 4-(3-bromophenyl)oxan-4-amine hydrochloride with key analogs, focusing on substituent effects, molecular weight, and functional groups:

Research Findings and Industrial Relevance

- Pharmaceutical Utility : Brominated oxan-amines are pivotal in kinase inhibitor development, with 4-(3-bromophenyl)oxan-4-amine HCl serving as a scaffold for BRAF V600E inhibitors .

- Thermodynamic Stability : Computational studies suggest that bromine’s polarizability enhances crystal packing efficiency, improving solubility in aprotic solvents compared to chlorinated analogs .

- Supply Chain Data : Suppliers like PharmaBlock Sciences and Enamine Ltd. list halogenated oxan-amines as "high-demand building blocks," with prices ranging from $50–$200/g depending on purity (95–99%) .

生物活性

4-(3-Bromophenyl)oxan-4-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. With a molecular formula of C11H14BrClN2O and a molecular weight of approximately 292.6 g/mol, this compound features a bromophenyl group attached to an oxan-4-amine framework, which may influence its biological activity significantly .

Pharmacological Properties

The biological activity of this compound is primarily linked to its interactions with various biological targets. Initial studies suggest that it may interact with proteins involved in critical signaling pathways, potentially leading to therapeutic applications in treating diseases.

Potential Therapeutic Applications

- Antipsychotic Activity : The compound's structural similarities to known antipsychotic agents suggest it may exhibit similar effects. Research into related compounds indicates that modifications in the bromophenyl group can enhance or diminish antipsychotic properties .

- Cancer Treatment : Preliminary findings indicate that derivatives of bromophenyl compounds have shown significant inhibitory effects on tumor growth in various cancer models. For instance, compounds with similar structures have demonstrated high antiproliferative capacities against specific cancer cell lines .

- Inflammation Modulation : There is emerging evidence that compounds like this compound may play a role in modulating inflammatory responses through the inhibition of pathways such as the NLRP3 inflammasome, which is implicated in various chronic diseases .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound may function as an enzyme inhibitor or receptor modulator, influencing downstream biological processes. The presence of the bromine atom and the oxan structure likely contributes to its binding affinity and specificity towards biological macromolecules .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(3-bromophenyl)oxan-4-amine | Similar oxan structure | Direct attachment of the bromophenyl group |

| N-[2-(4-bromophenyl)ethyl]oxan-4-amine | Ethyl chain variation | Different position of the bromophenyl group |

| 3-Amino-3-(4-bromophenyl)cyclobutanol | Cyclobutanol core | Distinct ring structure affecting reactivity |

The distinct arrangement of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into potential applications for this compound:

- In Vivo Tumor Growth Inhibition : Research involving structurally related bromophenyl compounds demonstrated significant tumor growth inhibition in xenograft models, suggesting potential anticancer properties for similar compounds .

- Antipsychotic Trials : Clinical trials evaluating novel antipsychotic drugs have highlighted the importance of structural modifications in enhancing therapeutic efficacy and minimizing side effects, which can be relevant for the development of this compound as a candidate drug .

- Inflammation Studies : Investigations into NLRP3 inflammasome activation revealed that certain brominated compounds can alleviate neuroinflammation, indicating a possible therapeutic pathway for neurological disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Bromophenyl)oxan-4-amine hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination using 3-bromophenyl precursors. For instance, analogous compounds like 1-(4-Bromophenyl)ethylamine hydrochloride are synthesized via catalytic hydrogenation of nitriles or condensation reactions (e.g., 4-bromophenylacetonitrile with amines under acidic conditions) . To improve yields, optimize catalyst loading (e.g., Pd/C for hydrogenation) and use continuous flow reactors to enhance reaction control and scalability . Monitor intermediates via TLC or HPLC to ensure stepwise completion.

Q. Which characterization techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure using SHELX programs for refinement, particularly SHELXL for small-molecule precision .

- NMR Spectroscopy : Analyze , , and 2D NMR (COSY, HSQC) to confirm the oxane ring, bromophenyl group, and amine proton environments. For example, the oxane protons resonate between δ 3.5–4.5 ppm, while aromatic protons appear downfield (δ 7.0–7.8 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with bromine () .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer : Use HPLC with a reverse-phase C18 column (UV detection at 254 nm) and compare retention times against standards. Purity ≥95% is typically required for in vitro assays, as lower purity may introduce confounding bioactivity . For chiral purity (if applicable), employ chiral stationary phases (e.g., amylose derivatives) to resolve enantiomers .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in bromophenyl-substituted oxane derivatives during functionalization?

- Methodological Answer : Regioselectivity in electrophilic substitution (e.g., nitration, sulfonation) can be controlled using directing groups or steric effects. For 3-bromophenyl derivatives, meta-directing bromine may favor substitutions at specific positions. Computational DFT studies (e.g., Gaussian) predict reactive sites by mapping electrostatic potentials and Fukui indices . Experimentally, leverage protecting groups (e.g., Boc for amines) to block unwanted reactivity .

Q. How does the stereochemistry of the oxane ring influence biological activity, and how can enantiomers be separated?

- Methodological Answer : Chirality at the oxane ring’s 4-position (if present) impacts receptor binding. For example, (R)-enantiomers of similar bromophenyl amines show higher affinity for neurotransmitter receptors . Separate enantiomers via chiral HPLC (e.g., Chiralpak IA column) or synthesize diastereomeric salts using chiral acids (e.g., tartaric acid). Validate enantiopurity using polarimetry or circular dichroism (CD) .

Q. How should researchers resolve contradictions in crystallographic data, such as disordered bromine atoms?

- Methodological Answer : In SHELXL refinement, apply "PART" instructions to model disorder, and use restraints (e.g., SIMU, DELU) to stabilize thermal parameters. Validate with residual density maps (e.g., check for peaks >1 eÅ) . Cross-validate with spectroscopic data (e.g., - NOESY for spatial proximity) to confirm structural assignments .

Q. What computational methods predict the compound’s interactions with biological targets, such as GPCRs?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Glide) using high-resolution receptor structures (e.g., β-adrenergic receptor PDB: 2RH1). Parameterize the ligand with Gaussian-derived partial charges and assess binding free energies via MM-GBSA. Validate with SAR studies on bromophenyl analogs .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : Store samples at 25°C, 40°C, and 60°C for 4 weeks; analyze degradation via HPLC.

- pH Stability : Incubate in buffers (pH 1–13) and monitor hydrolysis (e.g., amine deprotonation or oxane ring opening) using NMR . For long-term storage, recommend inert atmospheres and desiccated conditions to prevent hygroscopic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。